molecular formula C16H14N2O2 B195698 10-Methoxycarbamazepine CAS No. 28721-09-7

10-Methoxycarbamazepine

Cat. No.: B195698
CAS No.: 28721-09-7
M. Wt: 266.29 g/mol
InChI Key: PIZOFBKQWNPKDK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

10-Methoxycarbamazepine is a derivative of carbamazepine, an anticonvulsant drug . The primary targets of carbamazepine are voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and by inhibiting these channels, carbamazepine can control seizure activity .

Mode of Action

Carbamazepine, and by extension this compound, binds preferentially to voltage-gated sodium channels in their inactive conformation . This prevents repetitive and sustained firing of an action potential, thereby controlling seizure activity . Carbamazepine also has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .

Biochemical Pathways

The conversion of carbamazepine to its metabolite, 2-hydroxycarbamazepine, and subsequently to a potentially reactive species, carbamazepine iminoquinone (CBZ-IQ), has been proposed as a possible bioactivation pathway . This pathway involves the cytochrome P450 enzymes, particularly CYP3A4 . The formation of CBZ-IQ may play a role in carbamazepine-induced hypersensitivity .

Pharmacokinetics

It is primarily metabolized in the liver by the CYP3A4 enzyme . The metabolites of carbamazepine include active epoxide form (carbamazepine-10,11 epoxide) .

Result of Action

The inhibition of voltage-gated sodium channels by this compound results in the control of seizure activity . This is due to the prevention of repetitive and sustained firing of action potentials . The drug’s action on serotonin systems may also contribute to its antiseizure effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methoxycarbamazepine is typically synthesized from 10-methoxyiminostilbene. The process involves reacting 10-methoxyiminostilbene with cyanic acid (HOCN) in the presence of a mild acidic reagent in a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the generation of cyanic acid in situ by the reaction of an alkali metal cyanate with a mild acid . The reaction mixture is then subjected to hydrolysis in a biphasic system to obtain oxcarbazepine, with this compound as an intermediate .

Chemical Reactions Analysis

Types of Reactions: 10-Methoxycarbamazepine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxcarbazepine.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

5-methoxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOFBKQWNPKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182884
Record name 10-Methoxycarbamazepine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28721-09-7
Record name 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28721-09-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxycarbamazepine
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Record name 10-Methoxycarbamazepine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide
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Record name 10-METHOXYCARBAMAZEPINE
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Synthesis routes and methods I

Procedure details

10-methoxy-5H-dibenz(b,f)azepine (29.9 g, 0.134 mol) was added to 300 ml acetonitrile in a three-neck flask (500 ml) equipped with a mechanical stirring apparatus. The mixture was stirred at room temperature for 15 minutes, and then NaOCN (18 g, 0.277 mol) was added, followed by pyridinium p-toluenesulfonate (75 g, 0.3 mol). The mixture was stirred at room temperature for about 4 hours, at which time TLC indicated that the reaction was complete (disappearance of 10-methoxy-5H-dibenz(b,f)azepine). 30 ml water was added, and the mixture stirred for 15 minutes. The solids were filtered and the filtrate was concentrated under vacuum. The semi-solid residue was triturated with acetone to provide a creamy solid, which was dried at 80° C. to provide 18 g (0.068 mol, 50% yield) of 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide (10-methoxycarbamazepine).
Quantity
29.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
NaOCN
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 10 g of 10-methoxyiminostilbene in 250 ml dichloromethane was treated with 17.5 g of sodium cyanate and 24 g of mandelic acid and was heated to reflux for about 6-8 hrs. The reaction mixture was cooled to room temperature and the reaction mixture was washed with distilled water and aqueous sodium bicarbonate and further the organic layer was distilled off completely. The resulting residue was treated with isopropanol; separated solid was filtered and dried to give 10-methoxy carbamazepine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 10 g of 10-methoxyiminostilbene in 200 ml toluene was treated with 20 g of sodium cyanate and 39 g of mandelic acid and was heated to reflux for about 10 hrs. The reaction mixture was cooled to room temperature and charged with sodium hydroxide solution and maintained for 19 hrs. The resulting suspension was filtered, washed with water and dried to give 10 g of 10-methoxy carbamazepine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Acetic acid (150 mL) is added dropwise to a stirred mixture of 10-methoxy-5H-dibenzo[b,f]azepine (25.0 g, 112 mmol) and NaOCN (9.25 g, 142 mmol) under a nitrogen atmosphere at room temperature. After stirring for 7 hours the resulting yellow suspension of the title compound (>95% area of the compound by HPLC) is used for synthesis of 10-oxo-10,11-dihydro-dibenzo[b,f]azepine-S-carboxylic acid amide. The title compound can be isolated by adding 1N NaOH to a pH of ≧8 followed by extraction with toluene. Drying of the combined organic layers and concentration in vacuo yields the title compound as a light yellow solid (yield≧75%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
NaOCN
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a 1 L 4-necked round bottom flask was added 10.0 g (0.045 mol) of 10-methoxyiminostilbene, 150.0 ml of dichloromethane, 37.0 g (0.57 mol) of sodium cyanate and 15.0 g (0.13 moles) of maleic acid and stirred at room temperature. The contents were heated to reflux (40-45° C.) under vigorous stirring for about 6 to about 8 hours. After completion of the reaction (detected by TLC) the reaction mass was filtered and washed with 50.0 ml dichloromethane. The dichloromethane layer was washed with water (50.0 ml×2) and the layers were separated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Methoxycarbamazepine
Reactant of Route 2
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10-Methoxycarbamazepine
Reactant of Route 3
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10-Methoxycarbamazepine
Reactant of Route 4
Reactant of Route 4
10-Methoxycarbamazepine
Reactant of Route 5
10-Methoxycarbamazepine
Reactant of Route 6
10-Methoxycarbamazepine
Customer
Q & A

Q1: Why is 10-Methoxycarbamazepine chosen as an internal standard for Carbamazepine and Carbamazepine-10,11-epoxide analysis?

A1: The selection of an appropriate internal standard for HPLC is crucial for accurate and reliable quantification. this compound possesses several characteristics that make it suitable for analyzing Carbamazepine and its metabolite:

  • Structural Similarity: this compound shares a similar chemical structure with both Carbamazepine and Carbamazepine-10,11-epoxide []. This similarity often translates to comparable chromatographic behavior, meaning they will elute at similar times and exhibit similar responses to changes in the HPLC system.
  • Distinct Detection: While structurally similar, this compound ideally has a distinct detection profile that allows it to be easily differentiated from the analytes of interest during analysis [].

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